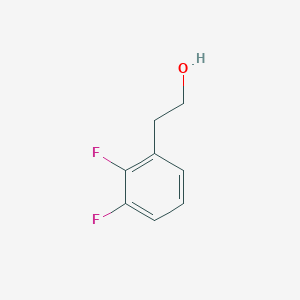

2-(2,3-Difluorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNNHALDGIKSBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378941 | |

| Record name | 2-(2,3-Difluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126163-30-2 | |

| Record name | 2,3-Difluorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126163-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,3-Difluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,3-Difluorophenyl)ethanol (CAS: 126163-30-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,3-Difluorophenyl)ethanol (CAS number 126163-30-2), a fluorinated aromatic alcohol of interest in medicinal chemistry and organic synthesis. This document collates available data on its synthesis, physicochemical and spectroscopic properties, and potential applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents. While specific biological activity data for this compound is limited in publicly accessible literature, this guide infers potential applications based on the known roles of similar difluorophenyl-containing molecules in drug discovery. Detailed experimental protocols for its synthesis are proposed based on established chemical transformations.

Chemical and Physical Properties

This compound is a halogenated organic compound with the molecular formula C₈H₈F₂O. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 126163-30-2 | N/A |

| Molecular Formula | C₈H₈F₂O | N/A |

| Molecular Weight | 158.15 g/mol | N/A |

| Appearance | Colorless to light yellow liquid (Predicted) | N/A |

| Boiling Point | 112-114 °C at 15 mmHg | [1] |

| Density | 1.233 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.57 ± 0.10 (Predicted) | [1] |

| Refractive Index | 1.4912 | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Spectroscopic Data (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl and the aromatic protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | m | 3H | Ar-H |

| ~3.8-3.9 | t | 2H | -CH₂-OH |

| ~2.8-2.9 | t | 2H | Ar-CH₂- |

| ~1.8-2.5 | br s | 1H | -OH |

13C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the aromatic and aliphatic carbons, with the carbon atoms attached to fluorine exhibiting splitting.

| Chemical Shift (ppm) | Assignment |

| ~145-155 (dd) | C -F |

| ~120-130 | Ar-C |

| ~110-120 (d) | C -F |

| ~60-65 | -C H₂-OH |

| ~35-40 | Ar-C H₂- |

Infrared (IR) Spectroscopy

The IR spectrum will likely display characteristic absorption bands for the hydroxyl and aromatic C-H and C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1300-1100 | Strong | C-F stretch |

| 1260-1000 | Strong | C-O stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 158 | [M]⁺ |

| 127 | [M - CH₂OH]⁺ |

| 109 | [M - CH₂OH - H₂O]⁺ |

Synthesis

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, based on standard organic chemistry transformations, two primary synthetic routes are proposed: the reduction of 2,3-difluorophenylacetic acid or the reduction of 2,3-difluorobenzaldehyde.

Proposed Synthesis from 2,3-Difluorophenylacetic Acid

This method involves the reduction of the carboxylic acid to the corresponding primary alcohol.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of 2,3-difluorophenylacetic acid in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.

-

Purification: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Proposed Synthesis from 2,3-Difluorobenzaldehyde

This route involves a two-step process: a Grignard reaction to form a secondary alcohol followed by oxidation and reduction, or a more direct one-carbon homologation followed by reduction. A simpler, more direct approach is the reduction of an intermediate phenylacetic acid derivative.

Experimental Protocol (via Wittig Reaction and Reduction):

-

Wittig Reaction: React 2,3-difluorobenzaldehyde with a suitable phosphonium ylide (e.g., methoxymethyl)triphenylphosphonium chloride) to form the corresponding enol ether.

-

Hydrolysis: Hydrolyze the enol ether under acidic conditions to yield 2,3-difluorophenylacetaldehyde.

-

Reduction: Reduce the resulting aldehyde with a mild reducing agent such as sodium borohydride (NaBH₄) in methanol or ethanol to afford this compound.

-

Purification: After an aqueous workup, the product can be purified by distillation or column chromatography.

Applications in Drug Development

While this compound itself is not an approved drug, its structural motif is of significant interest in medicinal chemistry. The introduction of fluorine atoms into drug candidates can modulate various properties, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.

-

Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, affecting its absorption, distribution, and excretion.

Although no specific drugs containing the exact 2-(2,3-difluorophenyl)ethyl moiety were identified in the initial search, numerous pharmaceuticals incorporate difluorophenyl groups. These compounds span a wide range of therapeutic areas, suggesting that derivatives of this compound could be explored for various biological targets.

Potential Therapeutic Areas for Derivatives:

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature fluorinated phenyl rings.

-

Infectious Diseases: The difluorophenyl moiety is present in some antifungal and antibacterial agents.

-

Central Nervous System (CNS) Disorders: The ability of fluorine to modulate lipophilicity can be advantageous for designing drugs that cross the blood-brain barrier.

Logical Relationships in Synthesis and Application

The synthesis of this compound is a key step in accessing more complex molecules with potential therapeutic value. The logical workflow involves the preparation of a suitable difluorinated starting material, followed by functional group transformations to introduce the ethanol side chain, which can then be further modified.

Conclusion

This compound is a valuable, albeit not extensively characterized, building block for organic synthesis and medicinal chemistry. This guide provides a summary of its known properties and proposes detailed synthetic routes and potential areas of application based on the established roles of similar fluorinated compounds. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and explore its potential as a precursor to novel therapeutic agents. The provided diagrams and protocols offer a foundational resource for researchers embarking on studies involving this compound.

References

An In-depth Technical Guide to the Physical Properties of 2-(2,3-Difluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 2-(2,3-Difluorophenyl)ethanol. The information is compiled from various chemical data sources and is intended to support research and development activities.

Core Physical and Chemical Properties

This compound is a fluorinated aromatic alcohol. Its chemical structure consists of a difluorophenyl group attached to an ethanol moiety. The presence and position of the fluorine atoms significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 126163-30-2 | [1][2] |

| Molecular Formula | C₈H₈F₂O | [1][2][3] |

| Molecular Weight | 158.15 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 112-114 °C / 15 mmHg | [1] |

| Density (Predicted) | 1.233 ± 0.06 g/cm³ | [1] |

| Refractive Index | 1.4912 | [1] |

| pKa (Predicted) | 14.57 ± 0.10 | [1] |

| Storage Conditions | Sealed in dry, Room Temperature | [1][2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively published in publicly accessible literature. These values are typically determined using standardized analytical methods and instrumentation. A general workflow for the characterization of a novel or synthesized chemical compound is outlined below.

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a chemical compound like this compound after its synthesis and purification.

A general procedure for the synthesis of phenylethanol derivatives often involves the reduction of a corresponding substituted acetophenone or the reaction of a Grignard reagent with an appropriate epoxide. For instance, the synthesis of a similar compound, 2-phenyl ethanol, can be achieved through the catalytic transfer hydrogenation of styrene oxide. Another general method for preparing difluoroethanol compounds involves the reduction of a difluoroacetate ester using a reducing agent like lithium aluminum hydride.[4]

Illustrative Synthesis Pathway

The diagram below outlines a generalized synthetic approach that could be adapted for the preparation of this compound.

Further Considerations

While this guide focuses on the physical properties, researchers should also consult Safety Data Sheets (SDS) for detailed information on handling, storage, and potential hazards associated with this compound. The compound is indicated as an irritant.[1]

Due to its structural motifs, this compound is a key building block in medicinal chemistry. The difluorophenyl group is a common feature in many biologically active compounds, where the fluorine atoms can modulate properties such as binding affinity to target proteins, metabolic stability, and bioavailability.

References

- 1. 126163-30-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 126163-30-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:126163-30-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. CN104098444A - Preparation method of 2, 2-difluoroethanol - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 2-(2,3-Difluorophenyl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 2-(2,3-Difluorophenyl)ethanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document infers its likely solubility profile based on the known properties of structurally analogous compounds, namely 2-phenylethanol and 1-phenylethanol. Furthermore, this guide presents a detailed, standardized experimental protocol for determining the solubility of organic compounds, which is directly applicable to this compound. A logical workflow for solubility determination is also provided as a visual guide.

Introduction

This compound is an aromatic alcohol whose fluorinated structure makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility in a range of organic solvents is critical for process development, formulation, and purification in the pharmaceutical industry. Proper solvent selection, guided by solubility data, can significantly impact reaction kinetics, yield, and the overall efficiency of manufacturing processes. This guide aims to provide a foundational understanding of the expected solubility of this compound and a practical framework for its experimental determination.

Predicted Solubility Profile

Based on the properties of its analogs, this compound is anticipated to be soluble in a wide range of common organic solvents.[1][2][3][4] The following table summarizes the expected qualitative solubility based on the known behavior of 2-phenylethanol and 1-phenylethanol.

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of the protic polar solvents. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble to Miscible | The polar nature of both the solute and the solvent, driven by dipole-dipole interactions, should lead to good solubility. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Soluble to Moderately Soluble | The phenyl ring of the solute can engage in van der Waals forces with non-polar solvents. The fluorine atoms may slightly reduce solubility in very non-polar solvents compared to its non-fluorinated analog. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers can act as hydrogen bond acceptors for the hydroxyl group of the solute, facilitating dissolution.[2][4] |

| Water | Slightly Soluble | Similar to 2-phenylethanol, which is slightly soluble in water, the presence of the polar hydroxyl group will allow for some aqueous solubility, but the larger, non-polar difluorophenyl group will limit it.[1][3] |

Note: This table is predictive and should be confirmed by experimental data.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium or thermodynamic solubility of a compound is a fundamental physicochemical property. The shake-flask method is a widely accepted and reliable technique for determining this value.[5]

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound is scarce, an understanding of its structural features and the properties of similar molecules allows for a reasoned prediction of its solubility behavior in common organic solvents. For precise and reliable data, the experimental determination of solubility is essential. The provided shake-flask method protocol offers a robust starting point for researchers to generate accurate solubility data, which is indispensable for the effective use of this important pharmaceutical intermediate in drug development and manufacturing.

References

Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of 2-(2,3-Difluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(2,3-Difluorophenyl)ethanol. In the absence of a publicly available mass spectrum for this specific compound, this guide constructs a plausible fragmentation pathway based on established principles of mass spectrometry and the known fragmentation behavior of analogous compounds, including 2-phenylethanol and other substituted aromatic alcohols. This document is intended to serve as a valuable resource for researchers in identifying and characterizing this and structurally related molecules.

Predicted Mass Spectrometry Fragmentation Pattern

The electron ionization mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways, primarily driven by the presence of the hydroxyl group and the difluorinated aromatic ring. The initial ionization event will form a molecular ion ([M]•+), which is then expected to undergo a series of fragmentation reactions including alpha-cleavage, benzylic cleavage, and the loss of small neutral molecules.

The molecular ion of this compound (C₈H₈F₂O) has a calculated m/z of 158.05. Due to the energetic nature of electron ionization, the molecular ion peak may be of low to moderate abundance. The fragmentation is expected to be dominated by cleavages that lead to the formation of stable carbocations.

Key Predicted Fragmentation Pathways:

-

Alpha-Cleavage: The bond between the carbon bearing the hydroxyl group (Cα) and the adjacent benzylic carbon (Cβ) is prone to cleavage. This results in the loss of a •CH₂OH radical (mass 31), leading to the formation of a difluorobenzyl cation. However, the more favorable alpha-cleavage for primary alcohols is the cleavage of the Cα-Cβ bond to form a resonance-stabilized oxonium ion.[1][2][3][4]

-

Benzylic Cleavage: The most significant fragmentation pathway for phenylethyl compounds is typically the cleavage of the bond between the alpha and beta carbons of the ethyl chain.[5] This results in the formation of a stable, resonance-stabilized difluorotropylium ion (or a difluorobenzyl cation). This fragment is expected to be the base peak or one of the most abundant ions in the spectrum.

-

Loss of Water: A common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O, mass 18) from the molecular ion.[1][2] This results in the formation of a radical cation with a mass of m/z 140.

-

Fragmentation of the Aromatic Ring: The difluorophenyl cation and its fragments can undergo further fragmentation, including the loss of a fluorine atom (F•, mass 19) or hydrogen fluoride (HF, mass 20).

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), proposed structures, and estimated relative abundances. These estimations are based on the analysis of fragmentation patterns of similar compounds, such as 2-phenylethanol.

| m/z | Proposed Fragment Ion Structure | Proposed Fragmentation Pathway | Estimated Relative Abundance |

| 158 | [C₈H₈F₂O]•+ | Molecular Ion | Low to Moderate |

| 127 | [C₇H₅F₂]⁺ | Benzylic cleavage (Loss of •CH₂OH) | High (Likely Base Peak) |

| 140 | [C₈H₆F₂]•+ | Loss of H₂O from Molecular Ion | Moderate |

| 109 | [C₆H₄F]⁺ | Loss of HF from [C₇H₅F₂]⁺ | Moderate |

| 99 | [C₆H₄F]⁺ | Loss of CO from an intermediate | Low |

| 77 | [C₆H₅]⁺ | Loss of F₂ from [C₆H₄F₂]⁺ | Low |

| 31 | [CH₂OH]⁺ | Alpha-cleavage | Moderate |

Logical Fragmentation Pathway

The following diagram illustrates the proposed logical relationships in the fragmentation of this compound.

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocols

A typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

1. Sample Preparation:

-

Solvent: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Dilution: Serially dilute the stock solution to a working concentration of 1-10 µg/mL for GC-MS analysis.

-

Internal Standard: For quantitative analysis, an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) should be added to the sample.

2. Gas Chromatography (GC) Conditions:

-

Instrument: Agilent 7890B GC System (or equivalent).

-

Column: A non-polar or mid-polar capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector: Split/splitless injector.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Instrument: Agilent 5977A MSD (or equivalent single quadrupole mass spectrometer).

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 30 to 300.

-

Scan Rate: 2 scans/second.

-

Transfer Line Temperature: 280 °C.

4. Data Analysis:

-

The acquired mass spectra should be processed using the instrument's data analysis software.

-

Identification of the compound can be confirmed by matching the acquired spectrum with a library spectrum (if available) or by interpreting the fragmentation pattern as outlined in this guide.

-

The National Institute of Standards and Technology (NIST) Mass Spectral Library is a valuable resource for comparing fragmentation patterns.

References

Potential Biological Activities of Fluorinated Phenylethanols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Phenylethanol and its derivatives have demonstrated a range of biological activities, including antimicrobial and enzyme inhibitory effects. This technical guide explores the potential biological activities of fluorinated phenylethanols, providing a comprehensive overview of the known effects of the parent compounds and the anticipated impact of fluorination. This document summarizes available data, details relevant experimental protocols, and visualizes key mechanisms and workflows to serve as a resource for researchers in drug discovery and development.

Introduction

2-Phenylethanol (phenethyl alcohol) is an aromatic alcohol with a characteristic rose-like odor, found in various natural sources and widely used in the fragrance and food industries.[1] Beyond its aromatic properties, phenylethanol and its derivatives exhibit notable biological activities, including bacteriostatic and fungicidal effects.[1][2] The primary mechanism for its antimicrobial action is attributed to the disruption of cell membrane integrity.[3][4]

Fluorination is a key tool in drug design, often leading to improved potency and pharmacokinetic profiles.[5] The introduction of fluorine can alter the electronic properties, conformation, and lipophilicity of a molecule, thereby influencing its interaction with biological targets. This guide investigates the potential biological activities of fluorinated phenylethanols, focusing on antimicrobial/antifungal effects and enzyme inhibition.

Antimicrobial and Antifungal Activities

The antimicrobial properties of 2-phenylethanol are well-documented, affecting a broad spectrum of bacteria and fungi.[1] Its efficacy is often linked to its ability to partition into and disrupt the lipid bilayer of cell membranes, leading to increased permeability and loss of cellular function.[3][4]

Known Activities of Phenylethanol and Derivatives

Studies have shown that 2-phenylethanol exhibits bacteriostatic activity against E. coli with a minimal inhibitory concentration (MIC50) of approximately 15 mM.[1] The antimicrobial effect is correlated with the compound's ability to insert into the cell membrane and increase its fluidity.[1] Derivatives of 2-phenylethanol, such as phenylacetic acid and phenyllactic acid, also possess antimicrobial properties.[1][2]

Anticipated Effects of Fluorination

The introduction of a fluorine atom to the phenyl ring of phenylethanol is expected to modulate its antimicrobial activity. The position of the fluorine substituent (ortho, meta, or para) will influence the molecule's electronic distribution and lipophilicity, which in turn will affect its ability to interact with and disrupt the microbial cell membrane. For instance, the high electronegativity of fluorine can alter the molecule's dipole moment and hydrogen bonding capabilities, potentially leading to enhanced interactions with membrane components.

Data Presentation: Antimicrobial Activity

The following table summarizes the known antimicrobial activity of 2-phenylethanol and provides a template for future studies on its fluorinated derivatives.

| Compound | Test Organism | MIC (mM) | Reference |

| 2-Phenylethanol | Escherichia coli | ~15 (MIC50) | [1] |

| 2-Fluorophenylethanol | Data Not Available | Data Not Available | |

| 3-Fluorophenylethanol | Data Not Available | Data Not Available | |

| 4-Fluorophenylethanol | Data Not Available | Data Not Available |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[6]

Materials:

-

Test compound (e.g., fluorinated phenylethanol)

-

Bacterial strain (e.g., Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible bacterial growth.

Visualization: Mechanism of Membrane Disruption

Enzyme Inhibition

Phenylethanol and its analogs have been investigated for their ability to inhibit various enzymes. For instance, 2-phenylethanol has been shown to be a mixed-type inhibitor of mushroom tyrosinase.[7]

Known Enzyme Inhibitory Activities

The inhibitory effect of 2-phenylethanol on tyrosinase suggests its potential as a modulator of melanogenesis. The inhibition constants for 2-phenylethanol and related compounds have been determined, indicating that the functional group on the phenyl ring plays a crucial role in the inhibitory activity.[7]

Anticipated Effects of Fluorination

Fluorine substitution can significantly impact the binding affinity of a ligand to an enzyme's active site. The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and participate in favorable electrostatic or halogen bonding interactions within the active site. Therefore, fluorinated phenylethanols are promising candidates for potent and selective enzyme inhibitors. The specific effects will depend on the position of the fluorine atom and the topology of the enzyme's active site.

Data Presentation: Enzyme Inhibition

The following table summarizes the known tyrosinase inhibitory activity of 2-phenylethanol and provides a template for future studies on its fluorinated derivatives.

| Compound | Enzyme | IC50 | Inhibition Type | Reference |

| 2-Phenylethanol | Mushroom Tyrosinase | Data Not Available | Mixed-type | [7] |

| 2-Fluorophenylethanol | Data Not Available | Data Not Available | Data Not Available | |

| 3-Fluorophenylethanol | Data Not Available | Data Not Available | Data Not Available | |

| 4-Fluorophenylethanol | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes a common spectrophotometric method for assessing the inhibitory activity of a compound against mushroom tyrosinase.[3][8]

Materials:

-

Test compound (e.g., fluorinated phenylethanol)

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Potassium phosphate buffer (pH 6.8)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound, mushroom tyrosinase, and L-DOPA in potassium phosphate buffer.

-

Assay Setup: In a 96-well plate, add the buffer, test compound at various concentrations, and the tyrosinase solution. Incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiation of Reaction: Add the L-DOPA solution to each well to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualization: Enzyme Inhibition Workflow

Conclusion and Future Directions

Fluorinated phenylethanols represent a promising class of compounds with potential for enhanced biological activities. While the parent compound, 2-phenylethanol, demonstrates clear antimicrobial and enzyme inhibitory properties, the introduction of fluorine is anticipated to modulate these effects, potentially leading to more potent and selective agents.

The lack of specific quantitative data for fluorinated phenylethanols highlights a significant research opportunity. Future studies should focus on the systematic synthesis of fluorinated phenylethanol analogs and their comprehensive biological evaluation. Such research will be crucial for elucidating structure-activity relationships and for unlocking the full therapeutic potential of this class of compounds. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for these future investigations.

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. [PDF] A Study of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Strategic Role of 2,3-Difluoro Substitution in Modulating Molecular Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing molecular properties.[1] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for nuanced modulation of a molecule's physicochemical and pharmacokinetic profile.[2] This guide focuses specifically on the role of vicinal (2,3-) difluorination, a substitution pattern that imparts distinct conformational and electronic effects, offering a sophisticated strategy for enhancing drug-like properties such as binding affinity, metabolic stability, and conformational rigidity. Understanding the impact of this motif is critical for medicinal chemists aiming to fine-tune drug candidates for improved efficacy and safety.

Impact on Physicochemical Properties

The introduction of a 2,3-difluoro moiety significantly alters a molecule's fundamental physicochemical characteristics, primarily through powerful inductive effects and unique conformational preferences.

Conformational Control: The Gauche Effect

One of the most profound influences of vicinal difluorination is the "gauche effect," a stereoelectronic preference for the gauche conformation (F-C-C-F dihedral angle of approximately 60°) over the anti conformation.[3][4] This preference arises from stabilizing hyperconjugative interactions (σC-H → σ*C-F). This conformational restriction can be a powerful tool in drug design:

-

Pre-organization for Binding: By locking the carbon backbone into a specific geometry, the molecule can be pre-organized into the bioactive conformation required for target binding, reducing the entropic penalty upon binding.

-

Stereochemistry-Dependent Shape: The erythro and threo diastereomers of a 2,3-difluoroalkane adopt different overall shapes. Threo-difluoroalkanes tend to favor an extended, zig-zag conformation, acting as a bioisostere for an E-alkene. Conversely, erythro-difluoroalkanes typically induce a "bend" in the alkyl chain, mimicking a Z-alkene.[5] This allows for the precise tuning of a molecule's three-dimensional structure.[4]

Acidity and Basicity (pKa)

Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect. When placed vicinal to an acidic or basic center, 2,3-difluoro substitution can significantly alter a compound's ionization state (pKa) at physiological pH.

-

Increased Acidity: For acidic functional groups like carboxylic acids, the difluoro motif stabilizes the conjugate base through induction, thereby increasing acidity (lowering the pKa).

-

Decreased Basicity: For basic groups like amines, the electron-withdrawing fluorine atoms reduce the electron density on the nitrogen, making it less likely to accept a proton. This decreases basicity (lowers the pKa of the conjugate acid).[6]

Modulating pKa is crucial for optimizing a drug's solubility, membrane permeability, and potential for off-target ionic interactions.[6]

Table 1: Illustrative Impact of 2,3-Difluoro Substitution on Acidity (pKa)

| Compound | Functional Group | pKa1 | pKa2 |

|---|---|---|---|

| Succinic Acid | Carboxylic Acid | 4.16 | 5.61 |

| meso-2,3-Difluorosuccinic Acid | Carboxylic Acid | ~1.8 | ~3.4 |

(Note: Data for succinic acid from literature[7]. Data for difluorosuccinic acid is estimated based on related fluorinated compounds, illustrating the expected trend of increased acidity.)

Lipophilicity (logP/logD)

The effect of fluorination on lipophilicity (logP) is complex and context-dependent. While replacing hydrogen with fluorine often increases lipophilicity, the strong dipole moment created by the vicinal difluoro group can lead to a decrease in logP (increase in polarity) compared to its non-fluorinated or gem-difluorinated counterparts. This effect is valuable for fine-tuning a compound's solubility and permeability profile to avoid the pitfalls of excessive lipophilicity, which can lead to poor solubility and increased metabolic clearance.

Table 2: Impact of 2,3-Difluoro Substitution on Lipophilicity (logP)

| Compound | logP (Calculated) |

|---|---|

| Butane | 2.89 |

| 2,3-Difluorobutane | 1.80 |

(Note: Calculated XLogP3 values obtained from PubChem CID 6326 and 12732614 respectively[8].)

Impact on Pharmacokinetic & Pharmacodynamic Properties

Metabolic Stability

A primary reason for introducing fluorine is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong (bond energy ~110 kcal/mol) compared to a carbon-hydrogen bond (~98 kcal/mol). Placing fluorine atoms at positions susceptible to metabolic oxidation, particularly by Cytochrome P450 enzymes, effectively blocks this pathway.[2] The 2,3-difluoro motif can thus significantly increase a drug's half-life and oral bioavailability by preventing metabolic degradation of the alkyl chain.[9]

Table 3: Expected Impact of 2,3-Difluoro Substitution on Metabolic Stability

| Compound | Key Parameter | Expected Outcome | Rationale |

|---|---|---|---|

| Parent Drug (with alkyl chain) | Half-life (t½) | Low | Susceptible to CYP450-mediated oxidation on the alkyl chain. |

| 2,3-Difluoro Analog | Half-life (t½) | Increased | C-F bonds block sites of metabolic oxidation.[2] |

Binding Affinity

The ultimate goal of these modifications is often to improve binding affinity and selectivity for the biological target. 2,3-Difluoro substitution can achieve this through several mechanisms:

-

Conformational Constraint: As discussed, the gauche effect can lock the molecule into a higher-energy conformation that is more complementary to the target's binding site.[5]

-

Favorable Electrostatic Interactions: The polarized C-F bonds can participate in favorable dipole-dipole or orthogonal multipolar interactions (e.g., with backbone carbonyls) within the protein binding pocket, adding to the overall binding energy.[10]

-

Displacement of Water: The fluorinated surface can displace water molecules from the binding site, which can be an entropically favorable contribution to binding affinity.

Two case studies below provide quantitative data on how vicinal difluorination can dramatically alter target potency and selectivity.

Case Study 1: HDAC Inhibitors In a study on Histone Deacetylase (HDAC) inhibitors, vicinal difluorination of the linker chain of SAHA (a known pan-inhibitor) was used to mimic E- and Z-alkenes. The results showed that the threo-difluoro analog (mimicking the extended E-alkene) was consistently more potent than the erythro analog (mimicking the bent Z-alkene), confirming that an extended geometry is optimal for binding to many HDAC isoforms.[5]

Table 4: Impact of 2,3-Difluoro Substitution on Binding Affinity (HDAC Inhibitors)

| Compound | Configuration | IC50 (nM) vs HDAC1 | IC50 (nM) vs HDAC6 |

|---|---|---|---|

| SAHA (Parent) | Saturated Alkane | 29 | 12 |

| Analog 2 | threo-2,3-difluoro | 160 | 44 |

| Analog 4 | erythro-2,3-difluoro | 1400 | 250 |

| Analog 5 | E-alkene | 240 | 66 |

| Analog 6 | Z-alkene | >10,000 | 2000 |

(Data sourced from Ariawan et al., Molecules 2021[5][11].)

Case Study 2: Acetylcholinesterase (AChE) Inhibitors Piperine, a natural product, shows inhibitory activity against both AChE and β-secretase (BACE-1). However, it suffers from poor aqueous solubility. Replacing its central diene with a threo-2,3-difluoroalkane motif created an analog with significantly improved properties. The fluorinated analog exhibited a dramatic increase in potency and selectivity for AChE while losing its activity against BACE-1, demonstrating how vicinal difluorination can fine-tune a drug's selectivity profile.[12]

Table 5: Impact of 2,3-Difluoro Substitution on Binding Affinity (Piperine Analogs)

| Compound | Target | IC50 (μM) | Key Property Change |

|---|---|---|---|

| Piperine (Parent) | AChE | >1000 | Poor aqueous solubility |

| 2,3-Difluoro Analog | AChE | 51.7 | Enhanced solubility & photostability |

| Piperine (Parent) | BACE-1 | 59.2 | Dual inhibitor |

| 2,3-Difluoro Analog | BACE-1 | >1000 | Selective for AChE |

(Data sourced from Lizarme-Salas et al., Beilstein J. Org. Chem. 2020.)

Logical & Experimental Workflows

Visualizing the relationships and processes involved in drug development is crucial for efficient research.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method determines the pKa by measuring pH changes in a solution upon the incremental addition of a titrant (acid or base).

-

Materials & Equipment:

-

Calibrated pH meter and electrode

-

Potentiometer/Autotitrator

-

Magnetic stirrer and stir bar

-

Reaction vessel

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

0.15 M KCl solution (to maintain ionic strength)

-

Nitrogen gas source

-

-

Protocol:

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[5]

-

Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., water or a co-solvent system) to a concentration of at least 10⁻⁴ M. For a 20 mL sample, this would be a 1mM solution.[5][13]

-

Setup: Place the sample solution in the reaction vessel on the magnetic stirrer. Add 0.15 M KCl to maintain constant ionic strength.[13]

-

Inerting: Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with pH measurements.[5]

-

Titration: Immerse the pH electrode in the solution. For an acidic compound, titrate with 0.1 M NaOH. For a basic compound, titrate with 0.1 M HCl. Add the titrant in small, precise increments.[13]

-

Data Recording: Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[5]

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The inflection point of the resulting sigmoid curve corresponds to the pKa.[5]

-

Replication: Perform a minimum of three titrations for each compound to ensure reliability.[5]

-

Determination of Lipophilicity (logD) by Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically PBS at pH 7.4 for logD₇.₄).[14]

-

Materials & Equipment:

-

n-Octanol (HPLC grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vials with screw caps

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., LC-MS/MS)

-

-

Protocol:

-

Phase Saturation: Vigorously mix n-octanol and PBS (pH 7.4) and allow the layers to separate completely. Use the resulting n-octanol (pre-saturated with PBS) and PBS (pre-saturated with n-octanol) for the experiment.[15]

-

Sample Addition: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Add a small aliquot (e.g., 10 µL) to a vial containing a defined mixture of the two pre-saturated phases (e.g., 990 µL PBS and 1000 µL n-octanol).[14]

-

Equilibration: Cap the vial tightly and shake vigorously for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.[15]

-

Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to achieve complete separation of the aqueous and organic layers.[15]

-

Sampling: Carefully withdraw an aliquot from the n-octanol layer and an aliquot from the aqueous PBS layer.

-

Quantification: Analyze the concentration of the compound in each aliquot using a suitable analytical method like LC-MS/MS.

-

Calculation: Calculate the logD using the formula: logD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])[15]

-

Determination of Metabolic Stability by Microsomal Assay

This in vitro assay assesses a compound's susceptibility to Phase I metabolism by incubating it with liver microsomes, which are rich in CYP450 enzymes.[16]

-

Materials & Equipment:

-

Liver microsomes (human or other species)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (contains NADPH, co-factors like glucose-6-phosphate, and an enzyme like glucose-6-phosphate dehydrogenase)[17]

-

Incubator or water bath at 37°C

-

Ice-cold stop solution (e.g., acetonitrile or methanol)

-

Centrifuge

-

LC-MS/MS for analysis

-

-

Protocol:

-

Preparation: Thaw liver microsomes and dilute them in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL). Prepare the NADPH regenerating system.[11]

-

Pre-incubation: In a microcentrifuge tube, mix the microsomal solution with the test compound (e.g., at a final concentration of 1 µM). Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[11]

-

Time Points: At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing ice-cold stop solution to terminate the reaction.[11][16]

-

Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to precipitate the microsomal proteins.[16]

-

Analysis: Collect the supernatant and analyze the concentration of the remaining parent compound using LC-MS/MS.

-

Data Processing: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint).[18]

-

Determination of Binding Affinity by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding interactions between a ligand (e.g., the test compound) and a target (e.g., a protein) immobilized on a sensor chip.

-

Materials & Equipment:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Immobilization reagents (e.g., EDC/NHS for amine coupling)

-

Purified target protein (receptor) and test compound (analyte)

-

Running buffer (e.g., HBS-EP+)

-

-

Protocol:

-

Ligand Immobilization: Covalently attach the target protein (ligand) to the sensor chip surface using a suitable chemistry, such as amine coupling. A reference channel is typically prepared to subtract non-specific binding.

-

Analyte Preparation: Prepare a series of dilutions of the test compound (analyte) in the running buffer. The concentration range should typically span from 10x below to 10x above the expected dissociation constant (Kd).

-

Binding Measurement:

-

Association: Inject the analyte solution over the sensor chip surface at a constant flow rate. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is measured in real-time and plotted on a sensorgram.

-

Dissociation: After the association phase, switch back to injecting only the running buffer. The dissociation of the analyte from the ligand is monitored as the signal returns to baseline.

-

-

Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove all remaining bound analyte from the ligand surface, preparing it for the next injection cycle.

-

Data Analysis: Fit the association and dissociation curves from the sensorgram to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). A lower Kd value indicates a higher binding affinity.

-

Conclusion

The 2,3-difluoro substitution pattern is a sophisticated and powerful tool in the medicinal chemist's arsenal. Its ability to impose specific, stereochemistry-dependent conformational constraints via the gauche effect allows for the rational design of molecular shape to enhance binding affinity and selectivity. Furthermore, the strong inductive effects of the vicinal fluorines can be leveraged to fine-tune pKa and lipophilicity, optimizing a compound's ADME profile. Finally, the inherent strength of the C-F bond provides a reliable strategy for blocking metabolic oxidation, thereby improving a drug's in vivo stability and bioavailability. As demonstrated by quantitative case studies, these multifaceted effects can transform a promiscuous, poorly soluble lead into a potent, selective, and more drug-like clinical candidate. A thorough understanding and application of these principles are essential for the successful development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloro-3,3-difluorobutane | C4H7ClF2 | CID 13661478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,3-Difluorobutane | C4H8F2 | CID 12732614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 12. researchgate.net [researchgate.net]

- 13. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (2S,3S)-2,3-difluorobutane | C4H8F2 | CID 122223034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. quora.com [quora.com]

2-(2,3-Difluorophenyl)ethanol: A Versatile Building Block for Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(2,3-Difluorophenyl)ethanol is a fluorinated aromatic alcohol that serves as a valuable and versatile building block in modern organic synthesis. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive synthon for the development of novel pharmaceuticals, agrochemicals, and materials. This technical guide provides a comprehensive overview of the synthesis, key reactions, and physicochemical properties of this compound, offering detailed experimental protocols and data to facilitate its use in research and development.

Synthesis of this compound

A reliable and scalable synthesis of this compound can be achieved through the reduction of a suitable carbonyl precursor, such as 2',3'-difluoroacetophenone.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis via Reduction

Reaction: Reduction of 2',3'-Difluoroacetophenone

Reagents:

-

2',3'-Difluoroacetophenone

-

Ethanol

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2',3'-difluoroacetophenone (1.0 eq) in ethanol (10 mL per gram of ketone).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of deionized water.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 85-95% |

| Purity | >98% (by GC-MS) |

Reactions of this compound as a Building Block

The hydroxyl group of this compound allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules.

Oxidation to Aldehyde

The primary alcohol can be oxidized to the corresponding aldehyde, 2,3-difluorophenylacetaldehyde, using mild oxidizing agents like Pyridinium Chlorochromate (PCC) or through a Swern oxidation.[4][5][6][7][8][9]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-(2,3-Difluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Section 1: Hazard Identification and Classification

Based on data from similar compounds, 2-(2,3-Difluorophenyl)ethanol is anticipated to pose several health hazards. The primary concerns include irritation to the skin, eyes, and respiratory system. The following table summarizes the likely hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[1][2][3] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | 3 | H335: May cause respiratory irritation[1][2][3] |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[3] |

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is paramount for its safe handling. While specific data for this compound is limited, the table below presents known properties of similar difluoroethanol compounds.

| Property | Value | Source Compound |

| Molecular Formula | C8H8F2O | 2-(3,5-Difluorophenyl)ethanol[4] |

| Molecular Weight | 158.15 g/mol | 2-(3,5-Difluorophenyl)ethanol[4] |

| Boiling Point | 95 °C (1 atm) | 2,2-Difluoroethanol[5] |

| Density | 1.296 g/cm³ (20°C) | 2,2-Difluoroethanol[5] |

| Flash Point | 3 °C | 2,2-Difluoroethanol[5] |

| Solubility in Water | Soluble | 2,2-Difluoroethanol[5] |

Section 3: Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is essential to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

Caption: Required Personal Protective Equipment Workflow.

Engineering Controls

Proper engineering controls are critical for maintaining a safe laboratory environment.

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended.[1][2][6]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][6]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1][2][6] Avoid breathing fumes, mist, or vapors.[1][2] Use only non-sparking tools and take precautionary measures against static discharge.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][6] Keep away from heat, sparks, open flames, and other ignition sources.[6][7]

Section 4: Emergency Procedures

In the event of an emergency, a clear and practiced response is crucial.

First-Aid Measures

The following table outlines the immediate first-aid steps to be taken upon exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash clothing before reuse.[1][6] Seek medical attention if irritation persists.[2][6] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes.[1][6] Remove contact lenses if present and easy to do.[1][6] Continue rinsing.[1][6] Obtain medical aid immediately.[1] |

| Ingestion | Do NOT induce vomiting without medical advice.[1] Rinse mouth with water.[1] Call a poison center or doctor if you feel unwell.[1] |

Spill Response

A systematic approach to spill cleanup is necessary to prevent further contamination and exposure.

Caption: Step-by-step spill response workflow.

Section 5: Logical Relationships in Chemical Safety

Understanding the interplay between hazards, exposure, and control measures is fundamental to a robust safety culture.

Caption: Relationship between hazards, exposure, and controls.

Section 6: Disposal Considerations

Dispose of contents and container to an approved waste disposal plant.[1][2][6] Do not let the product enter drains, other waterways, or soil.[1] All disposal practices must be in accordance with local, state, and federal regulations.

Disclaimer: This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, a comprehensive risk assessment and the guidance of a qualified safety professional. Always consult the most current safety data sheets for the chemicals you are working with.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2,3-Difluorophenyl)ethanol from 1,2,3-Trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,3-Difluorophenyl)ethanol is a valuable fluorinated building block in the synthesis of pharmaceuticals and other bioactive molecules. Its specific substitution pattern can significantly influence the pharmacokinetic and pharmacodynamic properties of a target compound. This document outlines a detailed synthetic protocol for the preparation of this compound, commencing from the readily available starting material, 1,2,3-trifluorobenzene. The described multi-step synthesis proceeds through a key intermediate, 1-bromo-2,3-difluorobenzene, which is then converted to the target alcohol via a Grignard reaction with ethylene oxide.

Overall Synthetic Pathway

The synthesis of this compound from 1,2,3-trifluorobenzene is a multi-step process that requires careful control of reaction conditions to ensure regioselectivity and optimal yields. Direct functionalization of 1,2,3-trifluorobenzene is challenging due to the directing effects of the fluorine substituents. Therefore, a common strategy involves the initial synthesis of a selectively brominated intermediate.

Caption: Proposed synthetic pathway from 1,2,3-trifluorobenzene to this compound.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2,3-difluorobenzene from 1,2,3-Trifluorobenzene (Multi-step)

Due to the difficulty of direct regioselective bromination, a multi-step sequence is proposed to synthesize the key intermediate, 1-bromo-2,3-difluorobenzene, from 1,2,3-trifluorobenzene. This involves nitration, reduction, Sandmeyer reaction, and reductive dehalogenation.

1a. Nitration of 1,2,3-Trifluorobenzene to 2,3,4-Trifluoronitrobenzene

-

Protocol: To a stirred mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (25 mL) cooled to 0 °C, slowly add 1,2,3-trifluorobenzene (20 g, 0.15 mol). Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the mixture at room temperature for 2 hours. Carefully pour the reaction mixture onto crushed ice (200 g). The crude product will separate as an oil. Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2,3,4-trifluoronitrobenzene.

1b. Reduction of 2,3,4-Trifluoronitrobenzene to 2,3,4-Trifluoroaniline

-

Protocol: To a mixture of 2,3,4-trifluoronitrobenzene (25 g, 0.14 mol) in ethanol (150 mL), add iron powder (40 g, 0.71 mol) and concentrated hydrochloric acid (10 mL). Heat the mixture to reflux with vigorous stirring for 4 hours. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture to room temperature and filter through a pad of celite. Wash the filter cake with ethanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give 2,3,4-trifluoroaniline.

1c. Sandmeyer Reaction of 2,3,4-Trifluoroaniline to 1-Bromo-2,3,4-trifluorobenzene

-

Protocol: Dissolve 2,3,4-trifluoroaniline (20 g, 0.13 mol) in a mixture of hydrobromic acid (48%, 100 mL) and water (50 mL). Cool the solution to 0 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (10 g, 0.14 mol) in water (20 mL), keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C. In a separate flask, prepare a solution of copper(I) bromide (20 g, 0.14 mol) in hydrobromic acid (48%, 50 mL). Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour. Cool the mixture and extract with diethyl ether (3 x 75 mL). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by distillation to obtain 1-bromo-2,3,4-trifluorobenzene.

1d. Reductive Dehalogenation of 1-Bromo-2,3,4-trifluorobenzene to 1-Bromo-2,3-difluorobenzene

-

Protocol: While a less common transformation, selective reductive dehalogenation can be challenging. A more reliable, though longer, route to 1-bromo-2,3-difluorobenzene often starts from 2,3-difluoroaniline. However, for the purpose of this protocol starting from 1,2,3-trifluorobenzene, a selective reduction is proposed. In a hydrogenation vessel, dissolve 1-bromo-2,3,4-trifluorobenzene (15 g, 0.066 mol) in ethanol (100 mL) containing a base such as triethylamine (1.2 equivalents). Add 5% Pd/C catalyst (50% wet, 1 g). Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature. Monitor the reaction progress by GC-MS to maximize the formation of the desired product while minimizing over-reduction. Once the desired conversion is achieved, filter the catalyst through celite and wash with ethanol. Remove the solvent under reduced pressure and purify the residue by column chromatography or distillation to yield 1-bromo-2,3-difluorobenzene.

Step 2: Grignard Reaction of 1-Bromo-2,3-difluorobenzene with Ethylene Oxide

This step involves the formation of a Grignard reagent followed by its reaction with ethylene oxide to yield the target alcohol.

Caption: Experimental workflow for the Grignard reaction and subsequent workup.

-

Materials and Reagents:

-

1-Bromo-2,3-difluorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Ethylene oxide

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

-

Protocol:

-

Grignard Reagent Formation:

-

To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Dissolve 1-bromo-2,3-difluorobenzene (1 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium suspension. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of reflux.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ethylene Oxide:

-

Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

-

Slowly bubble ethylene oxide gas (1.5 equivalents) through the stirred Grignard solution, or add a pre-cooled solution of ethylene oxide in anhydrous THF dropwise. This reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to afford this compound.

-

-

Data Presentation

| Step | Reactant | Product | Reagents and Conditions | Typical Yield | Purity | Reference |

| 1a. Nitration | 1,2,3-Trifluorobenzene | 2,3,4-Trifluoronitrobenzene | HNO₃, H₂SO₄, 0 °C to rt | 70-80% | >95% | [1] |

| 1b. Reduction | 2,3,4-Trifluoronitrobenzene | 2,3,4-Trifluoroaniline | Fe, HCl, Ethanol, reflux | 85-95% | >98% | [2] |

| 1c. Sandmeyer Reaction | 2,3,4-Trifluoroaniline | 1-Bromo-2,3,4-trifluorobenzene | NaNO₂, HBr, CuBr, 0 °C to 60 °C | 60-70% | >97% | [3] |

| 1d. Reductive Dehalogenation | 1-Bromo-2,3,4-trifluorobenzene | 1-Bromo-2,3-difluorobenzene | H₂, Pd/C, Et₃N, Ethanol, rt | 40-60% | >98% | [4] |

| 2. Grignard Reaction & Ethylene Oxide Addition | 1-Bromo-2,3-difluorobenzene | This compound | 1. Mg, THF; 2. Ethylene Oxide; 3. NH₄Cl (aq) | 75-85% | >98% | [5] |

Note: The yields are indicative and can vary based on the specific reaction scale and conditions. The references provided are representative of similar transformations.

References

Application Notes: Synthesis of 2-(2,3-Difluorophenyl)ethanol via Grignard Reaction

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1] Discovered by Victor Grignard, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[2] The carbon atom bound to magnesium is highly nucleophilic and can attack electrophilic carbons in aldehydes, ketones, and esters to form new alcohols.[3][4]

This protocol details the synthesis of 2-(2,3-Difluorophenyl)ethanol, a primary alcohol, utilizing a Grignard reaction. The synthesis involves two primary stages: first, the formation of the Grignard reagent, 2,3-difluorobenzylmagnesium bromide, from 2,3-difluorobenzyl bromide and magnesium metal. Second, the in situ reaction of this reagent with formaldehyde, which serves as a one-carbon electrophile.[5] Subsequent acidic workup protonates the resulting alkoxide to yield the desired primary alcohol.[6][7] The entire process must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[6][8]

Reaction Scheme

The overall two-step reaction is illustrated below:

-

Formation of Grignard Reagent:

-

2,3-Difluorobenzyl bromide + Mg -> 2,3-Difluorobenzylmagnesium bromide

-

-

Reaction with Formaldehyde and Workup:

-

2,3-Difluorobenzylmagnesium bromide + HCHO -> Intermediate Alkoxide

-

Intermediate Alkoxide + H₃O⁺ -> this compound

-

Experimental Protocol

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount | Purity |

| Magnesium Turnings | 24.31 | 12.0 | 1.2 | 0.29 g | 99.5% |

| 2,3-Difluorobenzyl bromide | 207.02 | 10.0 | 1.0 | 2.07 g | 98% |

| Paraformaldehyde | (30.03)n | 15.0 | 1.5 | 0.45 g | 95% |

| Anhydrous Diethyl Ether | 74.12 | - | - | 50 mL | ≥99.7% |

| Iodine | 253.81 | - | - | 1 crystal | - |

| 1 M Hydrochloric Acid | 36.46 | - | - | 30 mL | - |

| Saturated Sodium Bicarbonate | 84.01 | - | - | 20 mL | - |

| Saturated Sodium Chloride (Brine) | 58.44 | - | - | 20 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | - | - | ~5 g | - |

Note: This protocol is based on a 10 mmol scale. Adjust quantities as needed.

Methodology

1. Preparation of Glassware and Reagents:

-

All glassware (a 100 mL three-neck round-bottom flask, reflux condenser, and addition funnel) must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.

-

Magnesium turnings are placed in the reaction flask.

-

Anhydrous diethyl ether is used as the solvent.[8]

2. Formation of 2,3-Difluorobenzylmagnesium Bromide:

-

Add magnesium turnings (0.29 g, 12.0 mmol) and a single crystal of iodine to the three-neck flask.

-

Prepare a solution of 2,3-difluorobenzyl bromide (2.07 g, 10.0 mmol) in 20 mL of anhydrous diethyl ether and place it in the addition funnel.

-

Add approximately 2-3 mL of the bromide solution to the magnesium turnings. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be required.[2]

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[9]

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear gray and turbid.[6]

3. Reaction with Formaldehyde:

-

Cool the Grignard reagent solution to 0°C using an ice-water bath.

-

In a separate flask, heat paraformaldehyde (0.45 g, 15.0 mmol) to depolymerize it into gaseous formaldehyde, and pass the gas through the Grignard solution via a delivery tube under a positive pressure of nitrogen. Alternatively, and more practically, add the solid paraformaldehyde portion-wise directly to the cooled Grignard solution under a strong stream of nitrogen. The reaction is exothermic.

-

After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

4. Aqueous Workup and Extraction:

-

Cool the reaction mixture back to 0°C in an ice bath.

-